molecular formula C8H9FO B1355609 2-Fluoro-5-methylbenzyl alcohol CAS No. 64977-30-6

2-Fluoro-5-methylbenzyl alcohol

Cat. No.: B1355609
CAS No.: 64977-30-6
M. Wt: 140.15 g/mol
InChI Key: KJNSKKLMCXORGH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methylbenzyl alcohol (CAS: 64977-30-6) is a fluorinated aromatic alcohol with the molecular formula C₈H₉FO and a molecular weight of 140.16 g/mol (derived from substituent contributions). Structurally, it features a fluorine atom at the 2-position and a methyl group at the 5-position on the benzyl alcohol backbone. This compound is commercially available in quantities ranging from 100 mg to 25 g, with pricing scaling accordingly (e.g., 1 g = €127.00) .

The fluorine atom enhances electronegativity and influences hydrogen-bonding interactions, while the methyl group contributes steric bulk and lipophilicity. These properties make it distinct from non-fluorinated or differently substituted benzyl alcohols.

Preparation Methods

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-Fluoro-5-methylbenzyl alcohol serves as a precursor for synthesizing more complex organic molecules and pharmaceuticals. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

  • Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions. It acts as a substrate in biochemical assays, helping to elucidate enzyme mechanisms and kinetics.
  • Cellular Processes : It influences cellular signaling pathways, gene expression, and metabolism. Its interaction with biomolecules can lead to significant cellular effects, such as free radical formation and nucleophilic substitution reactions.

Medicine

  • Drug Development : Due to its unique chemical properties, this compound is employed in developing new therapeutic agents. Its structural characteristics may enhance the efficacy of drug candidates targeting various diseases .
  • Antiviral and Antitumor Research : Fluorinated compounds, including derivatives of this compound, are being explored for their therapeutic potential against viral infections and cancer. For example, fluorinated nucleosides have shown promise in clinical trials for treating conditions like HIV and COVID-19 .

Industry

  • Specialty Chemicals Production : The compound is used in producing specialty chemicals, polymers, and resins. Its reactivity allows it to be incorporated into various industrial applications.

Case Study 1: Antiviral Drug Development

A study highlighted the role of fluorinated nucleosides derived from similar compounds in developing antiviral therapies. Researchers demonstrated that these compounds could inhibit viral replication effectively while maintaining low toxicity levels .

Case Study 2: Enzyme Kinetics

In biochemical assays, this compound was used to study cytochrome P450 enzymes' activity. The compound's ability to participate in oxidation reactions provided insights into enzyme mechanisms and potential drug interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylbenzyl alcohol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where the hydroxyl group is replaced by other functional groups . Additionally, it can undergo oxidation and reduction reactions, altering its chemical structure and reactivity . These transformations enable the compound to participate in diverse chemical processes and biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituents Physical State (Literature) Key Physical/Chemical Attributes
2-Fluoro-5-methylbenzyl alcohol C₈H₉FO 140.16 64977-30-6 -F (2-), -CH₃ (5-) Not explicitly reported Lipophilic, moderate acidity
2-Fluoro-5-methoxybenzyl alcohol C₈H₉FO₂ 156.16 161643-29-4 -F (2-), -OCH₃ (5-) Not reported Enhanced H-bonding due to -OCH₃
2-Fluoro-5-nitrobenzyl alcohol C₇H₆FNO₃ 171.13 Not provided -F (2-), -NO₂ (5-) Colorless liquid High acidity (electron-withdrawing -NO₂)
5-Fluoro-2-(trifluoromethyl)benzyl alcohol C₈H₆F₄O 194.13 238742-82-0 -F (5-), -CF₃ (2-) Not reported Strong electron-withdrawing effects, high volatility
2-Bromo-5-fluorobenzyl alcohol C₇H₆BrFO 221.48 Not provided -Br (2-), -F (5-) Solid (inferred) High reactivity for cross-coupling reactions

Key Observations:

  • Electron-Donating vs. Withdrawing Groups: The methoxy group (-OCH₃) in 2-fluoro-5-methoxybenzyl alcohol enhances hydrogen-bonding capacity compared to the methyl group in the target compound . Conversely, nitro (-NO₂) and trifluoromethyl (-CF₃) groups increase acidity and reduce electron density on the aromatic ring .
  • Steric Effects : Bromine substitution (2-bromo-5-fluoro derivative) introduces steric hindrance, making it suitable for Suzuki-Miyaura coupling reactions .

Biological Activity

2-Fluoro-5-methylbenzyl alcohol is a compound of increasing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H11FC_9H_{11}F. The presence of a fluorine atom at the 2-position and a methyl group at the 5-position on the benzyl ring significantly influences its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound has been investigated for its ability to interact with various enzymes. For instance, it can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing metabolic pathways in cells .
  • Receptor Binding : The structural features allow it to bind to specific receptors, potentially modulating signaling pathways involved in various physiological processes .
  • Radical Reactions : Recent studies have shown that this compound can participate in radical reactions, which may lead to the formation of biologically active metabolites .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination methods.
  • Alkylation : Methylation at the 5-position often employs alkylation techniques using methyl halides.
  • Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.

Case Study 1: Antimicrobial Activity

A study assessing the antimicrobial properties of various substituted benzyl alcohols found that this compound exhibited significant activity against certain strains of bacteria, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be lower than that of many common antibiotics, indicating its efficacy .

Case Study 2: Enzyme Inhibition

Research conducted on the inhibition of specific enzymes revealed that this compound could effectively inhibit cytochrome P450 enzymes involved in drug metabolism. This inhibition could alter the pharmacokinetics of co-administered drugs, highlighting its importance in drug interaction studies .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC9H11FAntimicrobial, Enzyme inhibitorEffective against specific bacterial strains
Benzyl alcoholC7H8OAntimicrobial, SolventLess potent than fluorinated analogs
4-Chloro-2-fluorobenzyl alcoholC8H8ClFModerate antimicrobial activitySimilar structure with different halogen

Properties

IUPAC Name

(2-fluoro-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNSKKLMCXORGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496843
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64977-30-6
Record name (2-Fluoro-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-fluoro-5-methylphenyl)methanol
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Synthesis routes and methods I

Procedure details

A solution of 2-fluoro-5-methylbenzaldeyde (1.80 g, 12.3 mmol) in 3:1 tetrahydrofuran:methanol (82 ml total) at 0° C. was treated with sodium borohydride (0.93 g, 24.6 mmol). The reaction was slowly warmed to ambient temperature and stirred for about three hours. The reaction was quenched with water, transferred to a separatory funnel, and extracted with methylene chloride. The organic fraction was dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was further purified by high performance liquid chromatography to yield 1.3 grams (76%) of a clear oil.
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76%

Synthesis routes and methods II

Procedure details

To a 1M solution of lithium aluminum hydride in THF (57 mL) at 0° C. is added a solution of 2-fluoro-5-methylbenzoic acid (8.0 g, 52 mmol) in 160 mL of ether drop-wise. The reaction is then heated at reflux for 1.5 hr. The reaction is then cooled to 0° C. and is quenched with H2O (4 mL), aqueous 40% NaOH (4 mL) and H2O (4 mL). The resultant slurry is then filtered through celite and MgSO4. The filtrate is then concentrated and purified by silica gel flash column chromatography to provide the title compound.
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160 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Fluoro-5-methylbenzyl alcohol
2-Fluoro-5-methylbenzyl alcohol
2-Fluoro-5-methylbenzyl alcohol
2-Fluoro-5-methylbenzyl alcohol
2-Fluoro-5-methylbenzyl alcohol
2-Fluoro-5-methylbenzyl alcohol

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